molecular formula C16H17NO3 B14059027 7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

Cat. No.: B14059027
M. Wt: 271.31 g/mol
InChI Key: YXFOILYINIVASF-UHFFFAOYSA-N
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Description

7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a complex organic compound with the molecular formula C16H17NO3 It is part of the isoxazole family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves a multi-step processThe reaction conditions often require a catalyst, such as copper (I) or ruthenium (II), and are carried out under controlled temperatures and pressures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid
  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid hydrazide
  • Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Uniqueness

7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

7-(2-methylpropyl)-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid

InChI

InChI=1S/C16H17NO3/c1-9(2)7-10-3-5-12-11(8-10)4-6-13-14(16(18)19)17-20-15(12)13/h3,5,8-9H,4,6-7H2,1-2H3,(H,18,19)

InChI Key

YXFOILYINIVASF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O

Origin of Product

United States

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